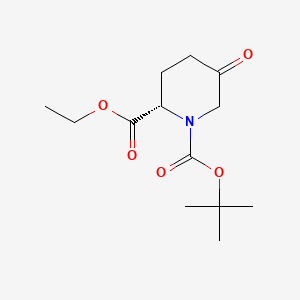

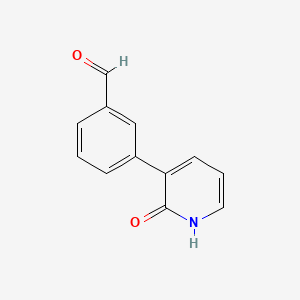

3-(3-Formylphenyl)-2-hydroxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Formylphenyl)-2-hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.209. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Applications

- "3-(3-Formylphenyl)-2-hydroxypyridine" is used in the synthesis of 5-azacoumarins, important compounds in the field of organic chemistry. These are synthesized using 2-Formyl-3-hydroxypyridine, a related compound, via condensation with ethoxycarbonylmethyl-enetriphenylphosphorane and alkyl derivatives (Billeret, Blondeau, & Sliwa, 1993).

Analytical Chemistry

- In analytical chemistry, derivatives of 3-hydroxypyridine have been used as chromogenic reagents for the spectrophotometric determination of specific metals like osmium (Mehta, Garg, & Singh, 1976).

Spectroscopy and Fluorescence Studies

- The acid-base equilibrium behavior of alkyl(phenyl)-substituted 3-hydroxypyridines, including derivatives of this compound, has been studied using UV spectroscopy. This research provides insights into the behavior of these compounds in different solvents and pH levels (Korobeinicheva et al., 1989).

- Fluorescence studies on hydroxypyridines, including 3-hydroxypyridine, have been conducted to understand their fluorescence behavior in various solvents. These studies are crucial for applications in bio-imaging and sensors (Weisstuch, Neidig, & Testa, 1975).

Food Chemistry

- The formation of pyridines, including 3-hydroxypyridines, during food processing has been studied. These compounds are important flavor compounds, and their formation pathways are crucial for understanding and controlling food flavor during processing (Hidalgo, Lavado-Tena, & Zamora, 2020).

Environmental Microbiology

- Research has shown that 3-hydroxypyridine derivatives are important for the synthesis of drugs, herbicides, and antibiotics. The microbial degradation of these compounds, including the catabolism of 3-hydroxypyridine in bacteria, has been an area of study, providing insights into environmental biodegradation processes (Wang et al., 2020).

Mecanismo De Acción

Target of Action

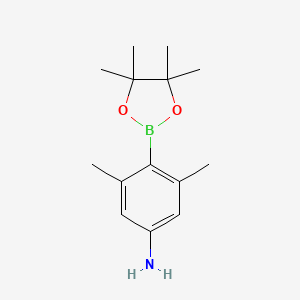

It’s structurally similar to phenylboronic acids, which are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

Compounds like this are often involved in suzuki-miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets (like palladium catalysts) through oxidative addition and transmetalation . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

Phenylboronic acids and their derivatives are known to be involved in various biochemical pathways, including the synthesis of many inhibitors of serine proteases . They are also used in the Suzuki-Miyaura reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Result of Action

Similar compounds like phenylboronic acids are known to inhibit serine protease and kinase enzymes, which can affect the growth, progression, and metastasis of tumor cells .

Action Environment

The action, efficacy, and stability of 3-(3-Formylphenyl)-2-hydroxypyridine can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction, in which similar compounds participate, requires exceptionally mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

3-(3-Formylphenyl)-2-hydroxypyridine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a role in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases . The nature of these interactions is largely dependent on the specific biochemical context in which the compound is used.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and context, this compound has been found to influence cell function in several ways. For example, it has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific data on this compound is limited, it is generally true that the effects of a compound can vary significantly at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that depends on a variety of factors. These can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary depending on a variety of factors. These can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-(2-oxo-1H-pyridin-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQRQWYHTOKILN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682559 |

Source

|

| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-40-4 |

Source

|

| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)